Benzamide, N-(3-aminopropyl)-4-nitro-

Übersicht

Beschreibung

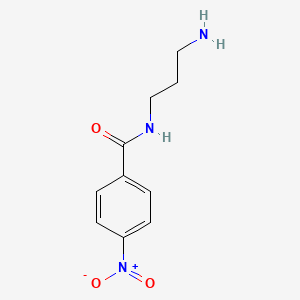

Benzamide, N-(3-aminopropyl)-4-nitro- is a chemical compound with the molecular formula C10H14N2O3 It is a derivative of benzamide, where the benzamide moiety is substituted with a 3-aminopropyl group and a nitro group at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(3-aminopropyl)-4-nitro- typically involves the reaction of 4-nitrobenzoyl chloride with 3-aminopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzamide, N-(3-aminopropyl)-4-nitro- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N-(3-aminopropyl)-4-nitro- can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Reduction: Formation of Benzamide, N-(3-aminopropyl)-4-amino-.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Oxidation: Formation of nitroso or nitro derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

- Benzamide, N-(3-aminopropyl)-4-nitro- serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including reductions and substitutions, making it invaluable in the development of more complex organic compounds.

Synthetic Routes

- The synthesis typically involves the reaction of 4-nitrobenzoyl chloride with 3-aminopropylamine in the presence of a base like triethylamine. This method ensures high yields and purity, making it suitable for both laboratory and industrial settings.

Biological Research

Antimicrobial Properties

- Preliminary studies indicate that nitro compounds often exhibit antimicrobial activity. Benzamide, N-(3-aminopropyl)-4-nitro- has shown potential in disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Anticancer Activity

- Research has demonstrated that derivatives of nitrobenzamide can inhibit tumor growth in various cancer cell lines. For example, one study highlighted significant reductions in cell viability in breast cancer cells treated with related compounds. The mechanism may involve inducing apoptosis or inhibiting key signaling pathways involved in cancer progression.

Enzyme Inhibition

- The compound has shown potential in inhibiting enzymes involved in inflammatory processes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting applications in treating inflammatory diseases.

Pharmaceutical Applications

Therapeutic Agent Exploration

- Benzamide derivatives are being explored for their therapeutic potential in treating various diseases. Notably, they have been investigated as potential agents for conditions like asthma and hypertension due to their effects on biological pathways related to these diseases .

Case Studies

- A notable case study reported that benzamide derivatives exhibited significant anti-asthma action based on their inhibitory effects on experimental asthma models in guinea pigs. These findings suggest a promising avenue for developing new asthma treatments .

Industrial Applications

Production of Specialty Chemicals

- In industrial contexts, Benzamide, N-(3-aminopropyl)-4-nitro- is utilized as an intermediate in the production of specialty chemicals and materials. Its unique reactivity profile allows it to be incorporated into various formulations used in pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Benzamide, N-(3-aminopropyl)-4-nitro- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Benzamide, N-(3-aminopropyl)-4-amino-

- Benzamide, N-(3-aminopropyl)-4-nitroso-

- Benzamide, N-(3-aminopropyl)-4-hydroxy-

Uniqueness

Benzamide, N-(3-aminopropyl)-4-nitro- is unique due to the presence of both the nitro group and the 3-aminopropyl group, which confer distinct chemical reactivity and biological activity

Biologische Aktivität

Benzamide, N-(3-aminopropyl)-4-nitro- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzamide, N-(3-aminopropyl)-4-nitro- features a benzamide core with a nitro group at the para position and an aminopropyl substituent. Its molecular formula is , and it has a molecular weight of 224.23 g/mol. The presence of both the nitro and amino groups is significant for its biological activity.

Antimicrobial Properties

Research has indicated that Benzamide, N-(3-aminopropyl)-4-nitro- exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of Benzamide, N-(3-aminopropyl)-4-nitro-

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer properties . Studies have demonstrated its effectiveness against various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Activity in Leukemia Cells

A study evaluated the cytotoxic effects of Benzamide, N-(3-aminopropyl)-4-nitro- on leukemia KG-1 cells. The results indicated an IC50 value of approximately 15 µM, suggesting significant cytotoxicity comparable to established chemotherapeutic agents .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| KG-1 (Leukemia) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The biological activity of Benzamide, N-(3-aminopropyl)-4-nitro- is believed to stem from its ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction within biological systems to form reactive intermediates that may interact with DNA or proteins, leading to cellular damage or apoptosis .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzamide derivatives, including Benzamide, N-(3-aminopropyl)-4-nitro-. It was found that modifications to the nitro group significantly affect the compound's potency against various biological targets. For instance, compounds with additional functional groups showed enhanced activity against specific cancer types .

Eigenschaften

IUPAC Name |

N-(3-aminopropyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c11-6-1-7-12-10(14)8-2-4-9(5-3-8)13(15)16/h2-5H,1,6-7,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRBBFUSUAQOPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442778 | |

| Record name | Benzamide, N-(3-aminopropyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88342-18-1 | |

| Record name | Benzamide, N-(3-aminopropyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.